



# Application Notes and Protocols for IM156 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

IM156 (also known as Lixumistat or HL156A) is a potent and selective biguanide inhibitor of mitochondrial protein complex I (PC1) of the electron transport chain.[1][2][3] This inhibition of oxidative phosphorylation (OXPHOS) leads to cellular energy stress, activating AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[1][4][5] Subsequent downstream effects include the inhibition of the mTOR signaling pathway, which plays a crucial role in cell growth and proliferation.[1][6] Preclinical studies have demonstrated the anti-cancer and anti-fibrotic activity of IM156 in a variety of in vitro and in vivo models, including those for pancreatic, glioblastoma, gastric, lymphoma, and lung cancers, as well as pulmonary fibrosis. [1][7][8]

These application notes provide a summary of established concentrations and incubation times for IM156 in various cell lines and detailed protocols for key experimental assays.

### **Data Presentation**

The following tables summarize the effective concentrations and incubation times of IM156 used in different cell culture applications.

Table 1: IM156 Concentration and Incubation Time in Various Cell Lines



| Cell Line              | Cell Type                           | Application                                                      | Concentrati<br>on           | Incubation<br>Time                                                    | Outcome                                            |
|------------------------|-------------------------------------|------------------------------------------------------------------|-----------------------------|-----------------------------------------------------------------------|----------------------------------------------------|
| WI-38                  | Human<br>Pulmonary<br>Fibroblast    | Inhibition of TGF- $\beta$ induced Oxygen Consumption Rate (OCR) | 15 μM (pre-<br>incubation)  | 2 hours                                                               | Inhibition of TGF- $\beta$ induced increase in OCR |
| WI-38                  | Human<br>Pulmonary<br>Fibroblast    | Inhibition of TGF- $\beta$ induced Myofibroblast Differentiation | Concentratio<br>n-dependent | 24 hours<br>(Collagen<br>Deposition)48<br>hours (α-SMA<br>Expression) | IC50 of 14.7<br>μM for OCR<br>inhibition           |
| Еµ-Мус+                | Mouse<br>Lymphoma                   | Cell Viability                                                   | EC50: 12 μM                 | 48 hours                                                              | 50%<br>reduction in<br>cell viability              |
| FaDu                   | Human Oral<br>Squamous<br>Carcinoma | Cell Growth<br>Inhibition                                        | 40 μΜ                       | 24 hours                                                              | 45% inhibition of cell growth                      |
| YD-10B                 | Human Oral<br>Squamous<br>Carcinoma | Cell Growth<br>Inhibition                                        | 10-50 μΜ                    | 24 hours                                                              | Concentratio<br>n-dependent<br>inhibition          |
| FaDu, YD-<br>10B       | Human Oral<br>Squamous<br>Carcinoma | Colony<br>Formation<br>Assay                                     | Not specified               | 14 days                                                               | Dose- dependent reduction in colony formation      |
| hTERT-<br>immortalized | Human Renal<br>Cyst Cells           | Cell Viability                                                   | 5 μΜ                        | 24 hours                                                              | ~25%<br>reduction in<br>cell viability             |
| A549                   | Human Lung<br>Carcinoma             | Cell Viability                                                   | Up to 50 μM                 | Not specified                                                         | No effect on cell viability                        |



from a major metabolite

# **Mandatory Visualizations Signaling Pathway of IM156**

Caption: IM156 inhibits mitochondrial Protein Complex I, leading to AMPK activation and subsequent mTORC1 inhibition.

# **General Experimental Workflow for IM156 Treatment**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HL156A, an AMP-Activated Protein Kinase Activator, Inhibits Cyst Growth in Autosomal Dominant Polycystic Kidney Disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. letswinpc.org [letswinpc.org]
- 4. IM156, a new AMPK activator, protects against polymicrobial sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iron chelation inhibits mTORC1 signaling involving activation of AMPK and REDD1/Bnip3 pathways PMC [pmc.ncbi.nlm.nih.gov]
- 7. IM156 Cancer Metabolism and Drug Resistance Immunomet [immunomet.com]
- 8. ImmunoMet Therapeutics Announces First Patient Dosed in a Phase 1b Trial of IM156 in Pancreatic Cancer Immunomet [immunomet.com]
- To cite this document: BenchChem. [Application Notes and Protocols for IM156 in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421133#im156-cell-culture-concentration-and-incubation-time]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com